Cas no 55748-84-0 (1-(3,4-dichlorophenyl)butane-1,3-dione)
1-(3,4-dichlorophenyl)butane-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-(3,4-dichlorophenyl)butane-1,3-dione
- 1-<3,4-Dichlor-phenyl>-butan-1,3-dion
- 3,4-dichlorobenzoylacetone
- AKOS005257903
- DTXSID00478922
- 1-(3,4-Dichlorophenyl)-1,3-butanedione
- EN300-1126212
- 55748-84-0
- MFCD08437203
-
- Inchi: 1S/C10H8Cl2O2/c1-6(13)4-10(14)7-2-3-8(11)9(12)5-7/h2-3,5H,4H2,1H3
- InChI Key: HBOMYKORCDAKSI-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C(CC(C)=O)=O)Cl
Computed Properties
- Exact Mass: 229.99000
- Monoisotopic Mass: 229.9901349g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 34.1Ų
Experimental Properties
- PSA: 34.14000
- LogP: 3.15520
1-(3,4-dichlorophenyl)butane-1,3-dione Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
1-(3,4-dichlorophenyl)butane-1,3-dione Pricemore >>
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1-(3,4-dichlorophenyl)butane-1,3-dione Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on 1-(3,4-dichlorophenyl)butane-1,3-dione
Chemical Profile of 1-(3,4-dichlorophenyl)butane-1,3-dione (CAS No. 55748-84-0)
1-(3,4-dichlorophenyl)butane-1,3-dione, identified by its Chemical Abstracts Service number (CAS No. 55748-84-0), is a significant compound in the realm of organic chemistry and pharmaceutical research. This dione derivative features a dichlorophenyl substituent and a butane backbone, making it a versatile intermediate in synthetic chemistry. Its molecular structure, characterized by the presence of two carbonyl groups and chlorinated aromatic ring, lends itself to diverse chemical modifications and applications.
The compound’s unique structural attributes have garnered attention in recent years due to its potential role in the development of novel bioactive molecules. Specifically, the 3,4-dichlorophenyl moiety enhances its reactivity and binding affinity, which are critical factors in drug design. Researchers have been exploring its utility as a precursor in synthesizing pharmacophores targeting various biological pathways.
In the context of contemporary pharmaceutical research, 1-(3,4-dichlorophenyl)butane-1,3-dione has been investigated for its potential applications in medicinal chemistry. Its dione functionality allows for facile derivatization into heterocyclic compounds, which are prevalent in many therapeutic agents. Studies have demonstrated its role in generating scaffolds that exhibit inhibitory activity against enzymes involved in inflammatory and metabolic disorders.
One of the most compelling aspects of this compound is its adaptability in multi-step synthetic protocols. The presence of both carbonyl groups and chloro substituents provides multiple sites for functionalization, enabling chemists to tailor the molecule for specific biological targets. For instance, recent research has highlighted its use in constructing analogs with enhanced binding affinity to protease enzymes, which are key targets in antiviral and anticancer therapies.
The dichlorophenyl group is particularly noteworthy for its electronic properties, which influence the compound’s interactions with biological molecules. This feature has been leveraged in designing molecules with improved pharmacokinetic profiles. By optimizing the substitution pattern around the phenyl ring, researchers aim to enhance solubility, metabolic stability, and target specificity.
Moreover, the butane-1,3-dione core contributes to the molecule’s rigidity, which can be advantageous in maintaining optimal conformational alignment with biological targets. This structural characteristic has been exploited in fragment-based drug discovery initiatives, where small molecules are screened for their ability to modulate protein function.
Recent advancements in computational chemistry have further facilitated the exploration of 1-(3,4-dichlorophenyl)butane-1,3-dione’s potential. Molecular modeling studies have revealed insights into its binding modes with various protein targets, aiding in the rational design of more effective derivatives. These computational approaches complement experimental efforts by predicting structural modifications that could enhance bioactivity.
In summary, 1-(3,4-dichlorophenyl)butane-1,3-dione (CAS No. 55748-84-0) represents a valuable building block in synthetic and medicinal chemistry. Its unique structural features make it a promising candidate for developing novel therapeutic agents targeting a wide range of diseases. As research continues to uncover new applications for this compound, its significance in pharmaceutical innovation is expected to grow.
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